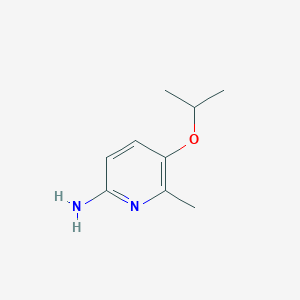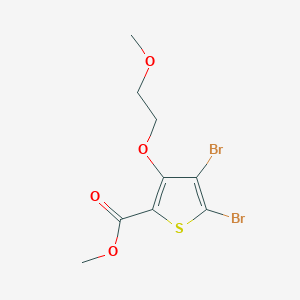
2-(Methylsulfinyl)pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)pyrimidin-5-ol typically involves the reaction of pyrimidine derivatives with methylsulfinyl groups under controlled conditions. One common method involves the reaction of 5-amino-3-hetarylpyrazole with malonic acid . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfinyl)pyrimidin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure optimal results .
Major Products: The major products formed from the reactions of this compound include various substituted pyrimidine derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
2-(Methylsulfinyl)pyrimidin-5-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an anti-inflammatory agent by inhibiting the expression of certain inflammatory mediators . In medicine, it is being explored for its neuroprotective and anti-neuroinflammatory properties . Additionally, it has applications in the industry as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)pyrimidin-5-ol involves the inhibition of specific molecular targets and pathways. For instance, it inhibits the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . This inhibition is achieved through the compound’s interaction with key enzymes and receptors involved in the inflammatory response .
Comparison with Similar Compounds
2-(Methylsulfinyl)pyrimidin-5-ol can be compared with other similar compounds, such as 2-(Methylsulfonyl)pyrimidin-5-ol and 2-Methyl-5-methylsulfonyl-4-pyrimidinol . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific methylsulfinyl group, which imparts distinct chemical and biological properties .
Similar Compounds
- 2-(Methylsulfonyl)pyrimidin-5-ol
- 2-Methyl-5-methylsulfonyl-4-pyrimidinol
- 5-Chloro-2-methylsulfonyl-pyrimidin-4-ol
Properties
Molecular Formula |
C5H6N2O2S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-methylsulfinylpyrimidin-5-ol |
InChI |
InChI=1S/C5H6N2O2S/c1-10(9)5-6-2-4(8)3-7-5/h2-3,8H,1H3 |
InChI Key |
AIHLLRYJQNCULW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C(C=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)






![3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)



![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13011283.png)


